(4-Chloro-3-formylthiophen-2-yl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
(4-Chloro-3-formylthiophen-2-yl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Chloro-3-formylthiophen-2-yl)boronic acid, bearing the CAS number 36155-92-7, has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique trifunctionalized thiophene scaffold, featuring a boronic acid, a chloro group, and a formyl moiety, offers a confluence of reactive sites that are instrumental in the construction of complex molecular architectures. The inherent reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, combined with the synthetic handles provided by the aldehyde and chloro substituents, positions this compound as a valuable asset in the synthesis of novel heterocyclic compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the practical insights necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Chloro-3-formylthiophen-2-yl)boronic acid is paramount for its handling, storage, and application in synthesis. While specific experimental data for this exact compound is not extensively published, the following table summarizes its key predicted and known properties based on its structure and data from analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 36155-92-7 | [2] |
| Molecular Formula | C₅H₄BClO₃S | Calculated |
| Molecular Weight | 190.41 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar thiopheneboronic acids[3] |
| Melting Point | Not definitively reported; likely in the range of 150-200 °C | Analogy to substituted thiopheneboronic acids[4][5] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in nonpolar solvents. | General solubility of boronic acids[6] |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines. | General stability of boronic acids |
Synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-formylthiophene
The initial step involves the regioselective formylation of a suitable starting material. A plausible route is the Vilsmeier-Haack formylation of 3-chlorothiophene. However, to ensure the desired regiochemistry, starting from a precursor that directs formylation to the 3-position is critical. An alternative and more controlled approach would be the formylation of a pre-functionalized thiophene. For the purpose of this guide, we will outline the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles.[7]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
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Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
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Formylation: To this mixture, add a solution of 3,4-dichlorothiophene (1 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the temperature below 10 °C. The regioselectivity of this reaction is crucial and may require optimization.
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Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-3-formylthiophene.
Step 2: Synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid
This step employs a lithiation-borylation sequence, a powerful tool for the introduction of a boronic acid group onto an aromatic ring.[8][9] The chloro and formyl groups on the thiophene ring influence the regioselectivity of the lithiation.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-formylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The solution will typically change color upon lithiation. Stir the mixture at this temperature for 1-2 hours.
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Borylation: To the lithiated intermediate, add triisopropyl borate (B(O-i-Pr)₃, 1.2 equivalents) dropwise at -78 °C.
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Quenching and Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2M hydrochloric acid.
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Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-Chloro-3-formylthiophen-2-yl)boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry with a non-polar solvent to remove impurities.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (4-Chloro-3-formylthiophen-2-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[10] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl and hetero-biaryl structures.[11]
General Reaction Mechanism
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk flask, add (4-Chloro-3-formylthiophen-2-yl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
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Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The structural motif accessible through the use of (4-Chloro-3-formylthiophen-2-yl)boronic acid is prevalent in a number of biologically active compounds. The thiophene ring is a well-known bioisostere for the benzene ring and is a common core in many pharmaceuticals.[12][13] The formyl and chloro groups on the thiophene ring provide additional points for diversification, allowing for the synthesis of complex libraries of compounds for drug discovery screening.
A particularly relevant application is in the synthesis of thieno[3,2-c]pyridines , a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including as inhibitors of phenylethanolamine N-methyltransferase and in the development of anti-tuberculosis agents.[14][15] The formyl group of (4-Chloro-3-formylthiophen-2-yl)boronic acid can serve as a key precursor for the construction of the fused pyridine ring.
Illustrative Synthetic Pathway to a Thieno[3,2-c]pyridine Scaffold
Caption: A conceptual pathway for the synthesis of thieno[3,2-c]pyridine derivatives.
Spectroscopic Characterization
Accurate characterization of (4-Chloro-3-formylthiophen-2-yl)boronic acid is essential for confirming its identity and purity.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the thiophene proton, a singlet for the aldehyde proton, and a broad singlet for the B(OH)₂ protons. The chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent chloro, formyl, and boronic acid groups. Predicted chemical shifts (in ppm, relative to TMS):
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the thiophene ring and the aldehyde carbonyl carbon. The carbon attached to the boron atom will likely show a broad signal due to quadrupolar relaxation.
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Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.[18] Fragmentation may involve the loss of the boronic acid group, the formyl group, and the chlorine atom.
Safety and Handling
As with all laboratory chemicals, (4-Chloro-3-formylthiophen-2-yl)boronic acid should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.
Conclusion
(4-Chloro-3-formylthiophen-2-yl)boronic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its strategic combination of a boronic acid for cross-coupling, a formyl group for further elaboration, and a chloro substituent for additional diversification makes it a valuable tool for the synthesis of complex heterocyclic systems. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with important biological activities.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern Drug Discovery.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
- Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(25), 6245-6255.
- Patel, G. A. Mehta. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(1), 215.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Doltade Sonal N, Dr. Malpani Suraj, et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
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Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. Available from: [Link]
- Haddach, M., et al. (1999). A new and efficient palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(18), 3109-3112.
- Hoff, B. H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Adcock, H. V., & Blum, S. A. (2018). Catalyst-Free Formal Thioboration to Synthesize Borylated Benzothiophenes and Dihydrothiophenes. eScholarship, University of California.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
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Garg Lab, UCLA. Patents & Products. Available from: [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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